[(PIPERIDIN-4-YL)METHYL]({5-[3-(TRIFLUOROMETHYL)PHENYL]FURAN-2-YL}METHYL)AMINE
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Overview
Description
[(PIPERIDIN-4-YL)METHYL]({5-[3-(TRIFLUOROMETHYL)PHENYL]FURAN-2-YL}METHYL)AMINE is a complex organic compound that features a piperidine ring, a trifluoromethyl-substituted phenyl group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(PIPERIDIN-4-YL)METHYL]({5-[3-(TRIFLUOROMETHYL)PHENYL]FURAN-2-YL}METHYL)AMINE typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine derivative, followed by the introduction of the trifluoromethyl-substituted phenyl group and the furan ring. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle the exothermic nature of some of the steps involved. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the compound is produced efficiently and meets the required quality standards.
Chemical Reactions Analysis
Types of Reactions
[(PIPERIDIN-4-YL)METHYL]({5-[3-(TRIFLUOROMETHYL)PHENYL]FURAN-2-YL}METHYL)AMINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst under high pressure.
Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-carbon bonds.
Scientific Research Applications
Chemistry
In chemistry, [(PIPERIDIN-4-YL)METHYL]({5-[3-(TRIFLUOROMETHYL)PHENYL]FURAN-2-YL}METHYL)AMINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound can be used as a ligand in receptor binding studies. Its ability to interact with specific proteins makes it valuable for studying cellular signaling pathways and identifying potential therapeutic targets.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs aimed at treating various conditions, including neurological disorders and cancer.
Industry
In the industrial sector, this compound can be used in the development of advanced materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and other high-performance materials.
Mechanism of Action
The mechanism of action of [(PIPERIDIN-4-YL)METHYL]({5-[3-(TRIFLUOROMETHYL)PHENYL]FURAN-2-YL}METHYL)AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound used as a precursor to high-performance polymers.
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine.
Uniqueness
[(PIPERIDIN-4-YL)METHYL]({5-[3-(TRIFLUOROMETHYL)PHENYL]FURAN-2-YL}METHYL)AMINE stands out due to its unique combination of a piperidine ring, a trifluoromethyl-substituted phenyl group, and a furan ring. This structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C18H21F3N2O |
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Molecular Weight |
338.4g/mol |
IUPAC Name |
1-piperidin-4-yl-N-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methyl]methanamine |
InChI |
InChI=1S/C18H21F3N2O/c19-18(20,21)15-3-1-2-14(10-15)17-5-4-16(24-17)12-23-11-13-6-8-22-9-7-13/h1-5,10,13,22-23H,6-9,11-12H2 |
InChI Key |
DOCSKHCYVWRZOO-UHFFFAOYSA-N |
SMILES |
C1CNCCC1CNCC2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F |
Canonical SMILES |
C1CNCCC1CNCC2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F |
Origin of Product |
United States |
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